molecular formula C27H31BrCl2O7 B10754872 Nakiterpiosin

Nakiterpiosin

Cat. No.: B10754872
M. Wt: 618.3 g/mol
InChI Key: ZZCVHHDIBFSYFY-JMQRXBQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakiterpiosin is a unique C-nor-D-homosteroid compound isolated from the marine sponge Terpios hoshinota. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound has been shown to target microtubules, leading to mitotic arrest and cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of nakiterpiosin involves a series of complex reactions. One notable synthetic route was developed by Chuo Chen and his team at the University of Texas Southwestern Medical Center. The synthesis begins with the intramolecular [4+2] cyclization of a furan derivative, followed by a series of steps including Friedel-Crafts acylation, Noyori reduction, and photochemical Nazarov cyclization . The key steps in the synthesis include:

    Intramolecular [4+2] Cyclization: This step involves the cyclization of a furan derivative to form a bicyclic ether.

    Friedel-Crafts Acylation: The furan derivative undergoes acylation with maleic anhydride.

    Noyori Reduction: The absolute configuration of the secondary alcohol is set using sodium formate as the hydride source.

    Photochemical Nazarov Cyclization: This step completes the synthesis of the this compound skeleton with high diastereocontrol.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Currently, there are no large-scale industrial methods for producing this compound, and it is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Nakiterpiosin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Nakiterpiosin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Nakiterpiosin exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, the protein building block of microtubules, and inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and triggers mitotic catastrophe, ultimately resulting in cell death . This compound’s mechanism of action is distinct from other antimitotic agents like taxol, making it a valuable tool for studying microtubule dynamics and developing new cancer therapies .

Properties

Molecular Formula

C27H31BrCl2O7

Molecular Weight

618.3 g/mol

IUPAC Name

(1S,2R,4R,12S,15R,18R)-2-bromo-8-[(2S,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one

InChI

InChI=1S/C27H31BrCl2O7/c1-10-6-16(36-24(10)33)21(31)19(23(29)30)13-4-5-14-15-7-17(28)27-25(34)35-9-12(37-27)8-26(27,3)20(15)22(32)18(14)11(13)2/h4-5,10,12,15-17,19-21,23,25,31,34H,6-9H2,1-3H3/t10-,12+,15-,16+,17+,19-,20+,21+,25+,26?,27+/m0/s1

InChI Key

ZZCVHHDIBFSYFY-JMQRXBQWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](OC1=O)[C@H]([C@H](C2=C(C3=C(C=C2)[C@@H]4C[C@H]([C@]56[C@@H](OC[C@H](O5)CC6([C@H]4C3=O)C)O)Br)C)C(Cl)Cl)O

Canonical SMILES

CC1CC(OC1=O)C(C(C2=C(C3=C(C=C2)C4CC(C56C(OCC(O5)CC6(C4C3=O)C)O)Br)C)C(Cl)Cl)O

Origin of Product

United States

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